molecular formula C18H16ClN3O3 B7717463 2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7717463
M. Wt: 357.8 g/mol
InChI Key: JXAPZUAJYWMRTR-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the 1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
  • 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
  • 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2-chloro-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-7-3-5-9-14(12)19)18-21-16(22-25-18)13-8-4-6-10-15(13)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAPZUAJYWMRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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